1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one -

1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Catalog Number: EVT-4561966
CAS Number:
Molecular Formula: C17H12FN3O2
Molecular Weight: 309.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Method A: [] One plausible method involves reacting 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine. This method, employed for synthesizing ketanserin, might be adaptable to create the target compound by using an appropriate imidazole derivative instead of piperidine.
  • Method B: [] Another method utilizes a double displacement reaction. Starting with a 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline derivative, reaction with a suitable hydrazine derivative, potentially incorporating the 4-fluorobenzoyl moiety, could lead to the formation of the target imidazoquinazolinone.
Molecular Structure Analysis
  • Paper []: This paper discusses the X-ray crystallographic analysis of a related molecule, (4aR,9aS)-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one. This analysis reveals information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule. Similar analyses of the target compound could shed light on its conformation and potential intermolecular interactions.
  • Paper []: This paper investigates the regioisomers of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole using X-ray crystallography. This emphasizes the significance of stereochemistry in these compounds. Similarly, 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one might exhibit different stereoisomers with distinct biological activities.
Mechanism of Action
  • Paper []: This paper investigates the immunoregulatory anti-inflammatory activities of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. While the specific mechanism remains unclear, the paper suggests that these compounds might exert their effects by modulating immune responses.

Ketanserin

Compound Description: Ketanserin (3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione) is a selective serotonin receptor antagonist with high affinity for the 5-HT2A receptor subtype. It has been investigated for its potential therapeutic applications in various conditions, including hypertension, anxiety, and sleep disorders. []

3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione

Compound Description: 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione is a synthetic intermediate used in the synthesis of ketanserin. []

Relevance: This compound acts as a precursor to both ketanserin and, by extension, shares structural similarities with 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one due to the presence of the quinazoline core. The key difference lies in the absence of the imidazolidinone ring and the 4-fluorobenzoyl group in 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione. []

Dihydro-5H-oxazole(2,3-b)quinazolin-5-one

Compound Description: Dihydro-5H-oxazole(2,3-b)quinazolin-5-one is another crucial synthetic intermediate utilized in an alternative synthesis of ketanserin. []

Relevance: This compound, like 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione, serves as a precursor to ketanserin and therefore exhibits structural resemblance to 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. The shared structural feature is the quinazoline core, while the 4-fluorobenzoyl group and the imidazolidinone ring are absent in dihydro-5H-oxazole(2,3-b)quinazolin-5-one. []

2,3-dihydro-7-halopyrrolo-[(2,1-b)]-quinazolin-9-(1H)-one and 2,3-dihydro-5,7-dihalopyrrolo-[(2,1-b)]-quinazolin-9-(1H)-one

Compound Description: These compounds are halogen-substituted deoxyvasicinone derivatives. Deoxyvasicinone is an alkaloid found in Peganum harmala, a plant with a history of medicinal use. []

5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles

Compound Description: These compounds are a class of potential immunoregulatory anti-inflammatory agents. []

Relevance: 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles share the imidazo[2,1-b]thiazole core structure with 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. The key difference lies in the presence of a quinazolinone ring in the latter, which is absent in the former. []

5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole

Compound Description: This compound is a specifically designed molecule aimed at combining structural features of the anti-inflammatory drug flumizole and the immunoregulatory drug levamisole. It displayed promising immunoregulatory and anti-inflammatory activities in preclinical studies. []

Relevance: Similar to other 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, this compound shares the imidazo[2,1-b]thiazole core with 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. It is also categorized under the broader group of "imidazo[2,1-b]thiazole derivatives". The main structural distinction is the absence of the quinazolinone ring in 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole. []

5-Alkyl-2,3-dihydroimidazo[1,2-c]quinazolines, 2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones, and their Oxo-analogues

Compound Description: These compounds were designed and synthesized as potential bronchodilators. The research explored the structure-activity relationships within this series, highlighting the impact of substituents on their bronchodilatory activity. []

Relevance: These compounds, belonging to the "imidazo[1,2-c]quinazoline derivatives", are structurally related to 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one by sharing a fused tricyclic system that includes both an imidazole and a quinazoline ring. Despite the similarities, the arrangement of the rings and the substitution patterns differ between these compounds and 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. []

9-iodo-5-(n-propyl)-2,3-dihydroimidazo[1,2-c]quinazoline

Compound Description: This specific compound emerged as the most potent bronchodilator among the synthesized 5-Alkyl-2,3-dihydroimidazo[1,2-c]quinazolines. It demonstrated significant bronchoprotective effects in preclinical models. []

Relevance: Being a part of the "imidazo[1,2-c]quinazoline derivatives", this molecule exhibits a structural relationship to 1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one due to the presence of the fused tricyclic system containing both imidazole and quinazoline rings. The key distinction lies in the variation of ring fusion and substituents between 9-iodo-5-(n-propyl)-2,3-dihydroimidazo[1,2-c]quinazoline and the target compound. []

-Arylazo Derivatives of [, , ]Triazolo[4,3-a] Benzimidazole and [, , ]Triazolo[3,4-b]Quinazolin-5-one

Compound Description: These compounds, encompassing both [, , ]triazolo[4,3-a]benzimidazole and [, , ]triazolo[3,4-b]quinazolin-5-one derivatives, are characterized by the presence of an arylazo group at the 3-position. The synthetic strategy for these compounds involves the reaction of 3-chloro-1,5-diarylformazans with either 2-mercaptobenzimidazole or 2,3-dihydro-2-thioxoquinazolin-4(1H)-one or their 2-methylthio counterparts. []

Properties

Product Name

1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

IUPAC Name

1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C17H12FN3O2/c18-12-7-5-11(6-8-12)15(22)20-9-10-21-16(23)13-3-1-2-4-14(13)19-17(20)21/h1-8H,9-10H2

InChI Key

NUFLFKSUWNTSRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N21)C(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.